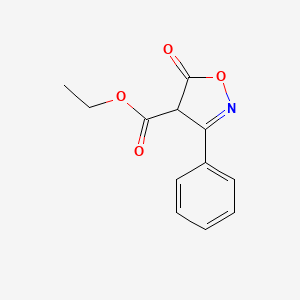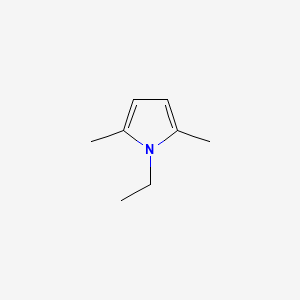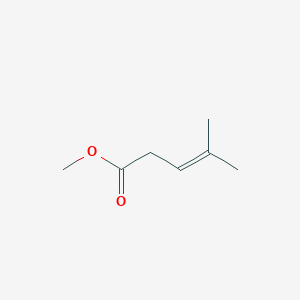
3-Pentenoic acid, 4-methyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentenoic acid, 4-methyl-, methyl ester, also known as methyl 4-methyl-3-pentenoate, is an organic compound with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.1690 g/mol . This compound is a derivative of pentenoic acid, characterized by the presence of a double bond and a methyl group on the pentenoic acid backbone .
Preparation Methods
The synthesis of 3-Pentenoic acid, 4-methyl-, methyl ester can be achieved through various methods. One common synthetic route involves the esterification of 3-Pentenoic acid, 4-methyl- with methanol in the presence of an acid catalyst . Industrial production methods may involve the use of orthophosphate and sodium methoxide as catalysts to optimize the yield and purity of the product .
Chemical Reactions Analysis
3-Pentenoic acid, 4-methyl-, methyl ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions include carboxylic acids, alcohols, and substituted esters .
Scientific Research Applications
3-Pentenoic acid, 4-methyl-, methyl ester has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Pentenoic acid, 4-methyl-, methyl ester involves its interaction with molecular targets and pathways. The compound can act as a substrate for enzymes, undergo metabolic transformations, and interact with cellular receptors . These interactions can lead to various biological effects, including modulation of metabolic pathways and cellular signaling .
Comparison with Similar Compounds
3-Pentenoic acid, 4-methyl-, methyl ester can be compared with other similar compounds such as:
3-Pentenoic acid, methyl ester: This compound lacks the methyl group on the pentenoic acid backbone, making it less sterically hindered.
4-Pentenoic acid, 3-methyl-, methyl ester: This isomer has the double bond and methyl group in different positions, leading to different chemical properties and reactivity.
2-Pentenoic acid, methyl ester: This compound has the double bond in a different position, affecting its chemical behavior and applications.
Properties
CAS No. |
2258-65-3 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
methyl 4-methylpent-3-enoate |
InChI |
InChI=1S/C7H12O2/c1-6(2)4-5-7(8)9-3/h4H,5H2,1-3H3 |
InChI Key |
UBZQAEZHQYZZJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



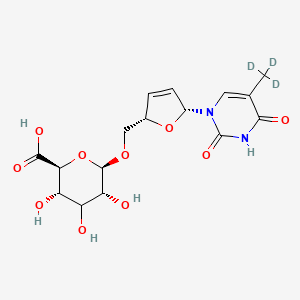

![Thieno[2,3-c]quinoline](/img/structure/B14747715.png)



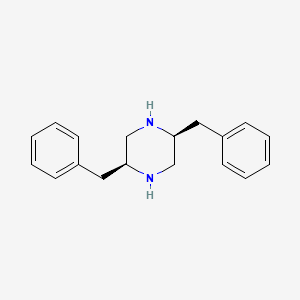
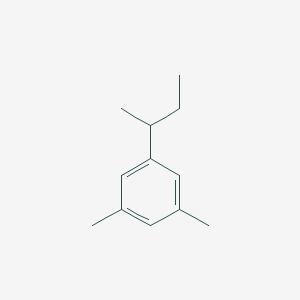

![Bicyclo[2.2.2]octane, 2,3-epoxy-](/img/structure/B14747761.png)
